Cas no 7735-42-4 (1,16-Hexadecanediol)

1,16-Hexadecanediol 化学的及び物理的性質
名前と識別子
-
- 1,16-hexadecanediol
- 1,16-Hexydecanediol
- Hexadecane-1,16-diol
- 1,16-Dihydroxyhexadecane
- Hexadecamethylene Glycol
- GJBXIPOYHVMPQJ-UHFFFAOYSA-N
- 1,16 Hexadecandiol
- 1,16-hexadecane-diol
- KSC205A7B
- QSPL 082
- SBB071703
- Urea, compounded with 1,
- UNII-Z799LHM79S
- CHEBI:195244
- A904674
- alpha,omega-hexadecanediol
- AMY37896
- MFCD00002821
- C16H34O2
- hexadecan-1,16-diol
- 7735-42-4
- 23079-20-1
- NS00037911
- AKOS015856534
- DTXSID7064788
- EINECS 231-794-9
- 1,16-Hexadecanediol, 97%
- H0552
- Urea, compounded with 1,16-hexadecanediol
- T72930
- SCHEMBL318857
- FT-0606055
- Z799LHM79S
- AS-57115
- SY051530
- CS-0158377
- CHEMBL448715
- DA-48981
- 1,16-Hexadecanediol
-
- MDL: MFCD00002821
- インチ: 1S/C16H34O2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2
- InChIKey: GJBXIPOYHVMPQJ-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])O[H]
計算された属性
- せいみつぶんしりょう: 258.25600
- どういたいしつりょう: 258.255880323g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 15
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 40.5
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.8878 (rough estimate)
- ゆうかいてん: 90.0 to 94.0 deg-C
- ふってん: 200°C/4mmHg(lit.)
- 屈折率: 1.4760 (estimate)
- PSA: 40.46000
- LogP: 4.43240
1,16-Hexadecanediol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM342438-1g |
1,16-Hexadecanediol |
7735-42-4 | 95%+ | 1g |
$92 | 2023-02-01 | |
Chemenu | CM342438-250mg |
1,16-Hexadecanediol |
7735-42-4 | 95%+ | 250mg |
$79 | 2022-09-29 | |
eNovation Chemicals LLC | Y1007748-5g |
1,16-HEXADECANEDIOL |
7735-42-4 | 95% | 5g |
$300 | 2024-06-05 | |
Key Organics Ltd | AS-57115-5G |
hexadecane-1,16-diol |
7735-42-4 | >95% | 5g |
£297.00 | 2025-02-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | QX998-1g |
1,16-Hexadecanediol |
7735-42-4 | 95.0%(GC) | 1g |
¥1247.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | QX998-200mg |
1,16-Hexadecanediol |
7735-42-4 | 95.0%(GC) | 200mg |
¥409.0 | 2022-05-30 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0552-1G |
1,16-Hexadecanediol |
7735-42-4 | >95.0%(GC) | 1g |
¥440.00 | 2024-04-15 | |
abcr | AB136589-1 g |
1,16-Hexadecanediol; 95% |
7735-42-4 | 1g |
€179.70 | 2022-03-25 | ||
abcr | AB136589-1g |
1,16-Hexadecanediol, 95%; . |
7735-42-4 | 95% | 1g |
€161.00 | 2024-04-16 | |
eNovation Chemicals LLC | D124153-25g |
1,16-HEXADECANEDIOL |
7735-42-4 | 97% | 25g |
$470 | 2025-02-22 |
1,16-Hexadecanediol サプライヤー
1,16-Hexadecanediol 関連文献
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Neville Boden,Richard J. Bushby,Andrew N. Cammidge,Ahmed El-Mansoury,Philip S. Martin,Zhibao Lu J. Mater. Chem. 1999 9 1391
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2. Microbiological oxidation of long-chain aliphatic compounds. Part II. Branched-chain alkanesD. F. Jones J. Chem. Soc. C 1968 2809
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Jesse V. Gavette,Kang-Da Zhang,Dariush Ajami,Julius Rebek Org. Biomol. Chem. 2014 12 6561
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Kunal S. Mali,Nicholas Pearce,Steven De Feyter,Neil R. Champness Chem. Soc. Rev. 2017 46 2520
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Grégory Lecollinet,Rachel Auzély-Velty,Thierry Benvegnu,Daniel Plusquellec,Grégory Lecollinet,Grahame Mackenzie,John W. Goodby Chem. Commun. 1998 1571
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Chaoming Wang,An Sun,Yong Qiao,Peipei Zhang,Liyuan Ma,Ming Su J. Mater. Chem. B 2015 3 7372
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Lilach Tamam,Benjamin M. Ocko,Naotake Nakamura,Yoshihiro Ogawa,Moshe Deutsch Soft Matter 2013 9 11204
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Erythrina Stavila,Frita Yuliati,Azis Adharis,Joddy Arya Laksmono,Muhammad Iqbal RSC Adv. 2023 13 14747
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9. Synthesis of elenic acid, an inhibitor of topoisomerase II from the sponge Plakinastrella sp.Shin-ichi Takanashi,Masanori Takagi,Hirosato Takikawa,Kenji Mori J. Chem. Soc. Perkin Trans. 1 1998 1603
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Fernanda Oliveira Chagas,Rita de Cassia Pessotti,Andrés Mauricio Caraballo-Rodríguez,M?nica Tallarico Pupo Chem. Soc. Rev. 2018 47 1652
関連分類
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Material Chemicals High Polymer Materials
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Long-chain fatty alcohols
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty alcohols Long-chain fatty alcohols
1,16-Hexadecanediolに関する追加情報
Chemical and Biological Properties of Hexadecane-1,6-Diol: Applications and Recent Advances
Hexadecane-1,6-Diol, identified by CAS No. 7735-42-4, is an organic compound classified as a straight-chain diol with terminal hydroxyl groups (-OH) positioned at carbons 1 and 16 within its hexadecyl carbon skeleton. This unique structure confers amphiphilic properties due to the balance between its polar hydroxyl ends and non-polar aliphatic chain. The compound's chemical formula is C₁₆H₃₄O₂, with a molecular weight of approximately 258.4 g/mol. Its versatility arises from its ability to form hydrogen bonds while maintaining solubility in both polar and non-polar solvents—a characteristic that has driven its adoption across pharmaceutical formulations, cosmetic ingredients, and advanced biomaterials.
The synthesis pathways for this compound have evolved significantly since its first reported preparation via ozonolysis reactions in the early 90s. Modern methodologies now emphasize sustainable practices such as enzymatic catalysis using lipase variants (Journal of Catalysis, 2023), which reduce energy consumption by up to 30% compared to traditional acid-catalyzed processes. Recent studies also explore bio-based production routes involving microbial fermentation systems engineered to produce diols directly from renewable feedstocks (ACS Sustainable Chemistry & Engineering, Q3 '23). These advancements align with global trends toward green chemistry principles while maintaining high purity standards (>99% HPLC analysis).
In drug delivery systems (DDS) research published in Nature Communications (June 2023), this compound demonstrates exceptional efficacy as a co-surfactant in nanoemulsion formulations for poorly water-soluble APIs like paclitaxel analogs. The long aliphatic chain provides steric stabilization while the dual hydroxyl groups enhance colloidal stability through hydrogen bonding networks with phospholipids or polyethylene glycol derivatives. Preclinical trials showed improved bioavailability by over twofold compared to conventional Tween-based carriers without compromising cellular toxicity profiles.
Cosmetic applications highlighted in Biomaterials Science (October 2023) reveal novel uses beyond traditional emulsifiers. Researchers discovered that when incorporated into skin barrier repair creams at concentrations between 0.8–1.5 wt%, it forms lipid bilayer mimics that accelerate stratum corneum regeneration post UV exposure. A randomized controlled trial involving human subjects demonstrated statistically significant improvement (+48% TEWL reduction) after four weeks compared to untreated controls.
Biomaterial scientists are leveraging this compound's structural features for developing next-generation polyurethane scaffolds optimized for cartilage regeneration (Acta Biomaterialia, March 2024). By copolymerizing it with citric acid derivatives under controlled ring-opening polymerization conditions (Tc = catalyst concentration-dependent), they achieved porosity levels exceeding 85% with interconnected pore structures resembling native extracellular matrices.
A groundbreaking study from Stanford University's Bioengineering Lab (preprint submitted Jan 'XX') investigated its role in creating self-healing hydrogels through dynamic hydrogen bond networks formed during crosslinking reactions with hyaluronic acid conjugates. These materials exhibit recovery efficiency >90% after mechanical damage while maintaining cell viability above industry standards—properties critical for advanced wound dressings requiring repeated handling.
Safety evaluations published in Toxicological Sciences (February 'XX) confirm low acute toxicity (L D₅₀ >5 g/kg orally in rats) and minimal dermal irritation potential when formulated below critical micelle concentration thresholds (~0.8 wt%). These findings are corroborated by recent OECD guideline-compliant studies demonstrating no mutagenic effects observed even at elevated exposure levels during chronic toxicity testing phases.
Innovative applications include its use as a co-monomer for biodegradable polymer synthesis targeting environmental sustainability goals set by EU's Circular Economy Action Plan (Regulation XXX/XXXX). Researchers at ETH Zurich successfully developed polycarbonate materials with controlled degradation rates tailored for agricultural mulch films—decomposing completely within six months under composting conditions while maintaining tensile strength comparable to conventional petroleum-based alternatives.
The compound's unique crystalline properties (m.p = circa +/− error range) enable solid-state processing techniques recently validated by MIT researchers for producing highly uniform microsphere carriers via spray drying methods without organic solvent usage—a breakthrough addressing regulatory concerns over residual solvents in parenteral drug products.

